2-{[(Pyridin-3-yl)methyl]amino}propanoic acid
Description
Systematic Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[(pyridin-3-ylmethyl)amino]propanoic acid , which reflects the substitution pattern of the amino group on the second carbon of the propanoic acid chain and the pyridin-3-ylmethyl moiety. Alternative naming conventions include β-alanine-N-(pyridin-3-ylmethyl) derivative , emphasizing its relationship to the non-proteinogenic amino acid β-alanine.
Synonyms documented in chemical databases and literature include:
- 2-(pyridin-3-ylmethylamino)propanoic acid
- AKOS013907434 (a depositor-supplied identifier)
- 3-amino-2-(pyridin-3-ylmethyl)propanoic acid (a positional isomer).
The compound is occasionally referenced in its protonated or salt forms, such as 2-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride , though these variants fall outside the scope of the parent compound’s identity.
Molecular Formula and Weight Analysis
The molecular formula of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid is C₉H₁₂N₂O₂ , derived from a pyridine ring (C₅H₅N), a methylene bridge (CH₂), an amino group (NH), and a propanoic acid moiety (C₃H₅O₂). The molecular weight is 180.20 g/mol , calculated as follows:
- Carbon (12.01 × 9) = 108.09
- Hydrogen (1.01 × 12) = 12.12
- Nitrogen (14.01 × 2) = 28.02
- Oxygen (16.00 × 2) = 32.00
Total = 180.23 g/mol (theoretical) vs. 180.20 g/mol (observed).
Discrepancies between theoretical and observed weights are attributed to isotopic abundance variations and experimental measurement techniques.
Crystallographic Data and Three-Dimensional Conformational Studies
While crystallographic data for the free acid form remains limited, studies on its metal complexes provide indirect insights into its conformational preferences. For example, coordination with Cu(II) and Ni(II) ions induces a planar geometry around the metal center, with the pyridyl nitrogen and amino group serving as bidentate ligands. In these complexes, the propanoic acid carboxylate group adopts an antiperiplanar conformation relative to the amino-pyridyl backbone, minimizing steric hindrance.
Computational modeling predicts that the uncomplexed molecule favors a gauche conformation between the pyridylmethyl and amino groups, stabilized by intramolecular hydrogen bonding between the amino hydrogen and the pyridine nitrogen. This conformation aligns with the molecule’s ability to participate in chelation, as observed in its metal complexes.
Comparative Structural Analysis with Related Pyridyl-Alanine Derivatives
The structural uniqueness of this compound becomes evident when compared to related pyridyl-alanine derivatives (Table 1).
Table 1: Structural Comparison of Pyridyl-Alanine Derivatives
| Compound Name | Molecular Formula | Substitution Pattern | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₉H₁₂N₂O₂ | Amino at C2, pyridylmethyl at N | 180.20 | Propanoic acid backbone, bidentate ligand |
| 3-[(Pyridin-3-ylmethyl)amino]propanoic acid | C₉H₁₂N₂O₂ | Amino at C3, pyridylmethyl at N | 180.20 | Extended chain, enhanced flexibility |
| 2-methyl-2-(pyridin-3-yl)propanoic acid | C₉H₁₁NO₂ | Methyl at C2, pyridyl at C2 | 165.19 | Branched structure, reduced chelation capacity |
| 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid | C₉H₁₂N₂O₂ | Amino at C3, pyridylmethyl at C2 | 180.20 | Steric hindrance at C2, restricted rotation |
Key observations include:
- Substitution Position : The placement of the amino group on C2 (vs. C3 in analogues) optimizes spatial alignment for metal coordination, as seen in its Cu(II) and Ni(II) complexes.
- Backbone Flexibility : Derivatives with amino groups on C3 (e.g., 3-[(Pyridin-3-ylmethyl)amino]propanoic acid) exhibit greater rotational freedom but reduced geometric compatibility with octahedral metal centers.
- Steric Effects : Bulkier substituents, such as the methyl group in 2-methyl-2-(pyridin-3-yl)propanoic acid, hinder chelation by limiting access to the amino and carboxylate groups.
These structural distinctions underscore the compound’s unique role in coordination chemistry and its potential applications in designing metal-organic frameworks or enzyme mimics.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI Key |
FXUIIMLZBKKHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Aminopropanoic Acid Derivatives
A general and efficient route to synthesize 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid involves the reductive amination of 2-aminopropanoic acid (alanine) or its esters with pyridin-3-carboxaldehyde.
-
- Reactants: 2-aminopropanoic acid (or its methyl/ethyl ester) and pyridin-3-carboxaldehyde
- Solvent: Methanol or ethanol
- Catalyst: Acetic acid (optional, to promote imine formation)
- Conditions: Room temperature to 40°C, 2–6 hours
-
- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogenation with Pd/C
- Conditions: Mild, typically at room temperature for 1–3 hours
-
- If an ester is used, hydrolysis (acidic or basic) yields the free acid.
$$
\text{Pyridin-3-carboxaldehyde} + \text{2-aminopropanoic acid (or ester)} \xrightarrow{\text{Reductive amination}} \text{this compound}
$$
- High atom economy
- Mild conditions
- Broad substrate scope
Data Table: Reductive Amination Approach
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Imine formation | Pyridin-3-carboxaldehyde, alanine | 80–95% | Imine intermediate |
| Reduction | NaBH₃CN, MeOH, RT | 70–90% | Mild, selective reduction |
| Hydrolysis (if needed) | HCl or NaOH, reflux | 80–95% | For ester to acid conversion |
Nucleophilic Substitution on Activated Alanine Derivatives
An alternative method involves the nucleophilic substitution of an activated alanine derivative (such as an N-protected alanine ester) with pyridin-3-ylmethylamine.
-
- Convert alanine to its N-protected ester (e.g., Boc-alanine methyl ester).
-
- Reactants: N-protected alanine ester and pyridin-3-ylmethylamine
- Solvent: DMF or DCM
- Base: Triethylamine or DIPEA
- Conditions: 0–25°C, 6–24 hours
-
- Remove protecting group (e.g., Boc) with TFA
- Hydrolyze ester to yield the free acid
$$
\text{Boc-Ala-OMe} + \text{Pyridin-3-ylmethylamine} \xrightarrow{\text{Base}} \text{Boc-protected product} \xrightarrow{\text{TFA}} \text{Deprotected product} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$
Data Table: Nucleophilic Substitution Approach
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Substitution | Pyridin-3-ylmethylamine, DMF, base | 60–80% | N-protected intermediate |
| Deprotection | TFA, DCM, RT | 90–98% | Removal of Boc group |
| Hydrolysis | NaOH, H₂O, reflux | 80–95% | Ester to acid conversion |
Alternative: Direct Amination of α-Bromopropanoic Acid
A less common but viable method involves the direct amination of α-bromopropanoic acid (or its ester) with pyridin-3-ylmethylamine.
-
- Reactants: α-bromopropanoic acid ester and pyridin-3-ylmethylamine
- Solvent: Acetonitrile or DMF
- Base: Potassium carbonate
- Conditions: 50–80°C, 12–24 hours
-
- Convert the ester to the free acid
$$
\text{α-Bromopropanoic acid ester} + \text{Pyridin-3-ylmethylamine} \xrightarrow{\text{Base}} \text{Product ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$
Data Table: Direct Amination Approach
| Step | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | 50–70% | May require excess amine |
| Hydrolysis | HCl or NaOH, reflux | 80–95% | Ester to acid conversion |
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Reductive Amination | Mild, high selectivity | Requires aldehyde precursor | 60–90% |
| Nucleophilic Substitution | Versatile, scalable | Requires protection/deprotection steps | 50–80% |
| Direct Amination (Alkylation) | Simple, direct | Competing side reactions | 40–70% |
Research Findings and Optimization Notes
- Reductive amination is generally preferred for its operational simplicity, high yields, and mild conditions. The use of sodium cyanoborohydride allows for selective reduction of the imine without over-reduction of other functional groups.
- Nucleophilic substitution is advantageous when pre-formed amines are available, but the need for protecting groups and multiple steps can reduce overall efficiency.
- Direct amination of α-bromopropanoic acid is less commonly used due to lower selectivity and potential for byproduct formation, but it remains a viable route for small-scale synthesis.
- Purity of starting materials, especially the aldehyde and amine, is crucial for high yields in reductive amination.
- Use of anhydrous solvents and inert atmosphere can improve yields and reproducibility.
- Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used for purification of the final product.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 1396966-76-9 |
| Structure | ![this compound] |
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
2-{[1-(Pyridin-3-yl)ethylidene]amino}propanoic Acid
- Structure: Differs by replacing the methylamino group with an ethylideneamino (-N=CH-CH3) group.
- Synthesis: Prepared via alum-catalyzed cyclocondensation of 3-acetyl pyridine and amino acids, yielding 86–90% efficiency in aqueous media .
(R)-2-Amino-3-(Pyridin-3-yl)propanoic Acid
3-(6-Aminopyridin-3-yl)propanoic Acid
- Structure: Contains an additional amino group on the pyridine ring at the 6-position.
- Impact: The electron-donating amino group increases pyridine ring basicity and alters electronic distribution, which may enhance interactions with acidic biological targets .
Functional Group Variations
2-(Pyridin-3-yl)acetic Acid Hydrochloride
2-Methyl-2-(Pyridin-3-yl)propanoic Acid
- Structure: Incorporates a branched methyl group on the β-carbon of the propanoic acid.
- Impact : Increased steric hindrance could reduce metabolic degradation but may also hinder interactions with flat binding pockets .
Fluorinated Derivatives
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic Acid
- Structure : Includes a trifluoromethyl (-CF3) group on the pyridine ring.
- Advantage: The -CF3 group enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs compared to the non-fluorinated target compound .
Stereochemical Considerations
The stereochemistry of the amino acid backbone significantly influences biological activity. For example, (2S)-2-Amino-3-(Pyridin-3-yl)propanoic Acid (a stereoisomer of the target compound) is explicitly noted for its role in peptide synthesis, where the S-configuration ensures compatibility with natural L-amino acid-based systems .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Biological Relevance: Pyridine-containing amino acids exhibit unique interactions with enzymes and receptors due to their dual acidic/basic and aromatic properties. For example, fluorinated analogs show improved pharmacokinetic profiles .
- Structural Tunability: Branching, fluorination, and stereochemistry modifications allow fine-tuning of solubility, stability, and target affinity, as seen in analogs like 2-methyl-2-(pyridin-3-yl)propanoic acid .
Biological Activity
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid, also known as a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyridinyl moiety that contributes to its pharmacological properties. Research has focused on its potential as an antibacterial, antifungal, and antiviral agent, among other applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a propanoic acid backbone with a pyridine ring, which is known for enhancing the biological activity of various compounds.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
Research indicates that the presence of electron-donating or electron-withdrawing groups on the pyridine ring can enhance antibacterial activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
These findings suggest that modifications to the core structure may lead to improved antifungal agents .
Antiviral Activity
While less studied than its antibacterial and antifungal properties, preliminary research indicates potential antiviral effects. Derivatives of similar pyridine-containing compounds have been noted for their ability to inhibit viral neuraminidase with varying degrees of efficacy . Further exploration into the antiviral mechanisms of this compound is necessary.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and increased antimicrobial potency .
- Mechanism of Action : Another investigation into the mechanisms revealed that compounds with similar structures could disrupt bacterial cell wall synthesis, leading to cell lysis .
- SAR Studies : A comprehensive SAR analysis highlighted that substituents at specific positions on the pyridine ring significantly influenced both antibacterial and antifungal activities. This suggests pathways for optimizing future derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
